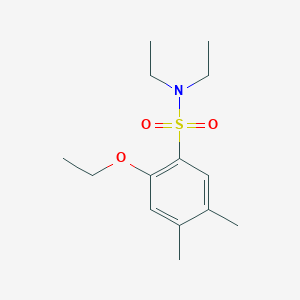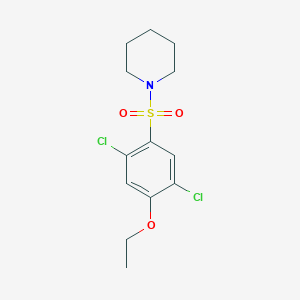
ethyl (Z)-4,4,4-trichlorobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z)-4,4,4-trichlorobut-2-enoate, commonly known as Ethyl trichloroacetate, is a chemical compound that has various applications in scientific research. It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic chemistry. Ethyl trichloroacetate is a highly reactive compound and is used in the synthesis of various organic compounds.
作用機序
The mechanism of action of ethyl trichloroacetate is not well understood. However, it is believed that it acts as an electrophile and reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ethyl trichloroacetate. However, it has been reported to have toxic effects on the liver and kidneys in animal studies.
実験室実験の利点と制限
The advantages of using ethyl trichloroacetate in lab experiments include its high reactivity, which allows for the synthesis of various organic compounds. It is also readily available and relatively inexpensive. However, the limitations of using ethyl trichloroacetate include its highly exothermic nature, which requires careful handling. It is also toxic and can cause harm if not handled properly.
将来の方向性
There are various future directions for the use of ethyl trichloroacetate in scientific research. One potential application is in the synthesis of novel pharmaceuticals and agrochemicals. It can also be used in the development of new materials such as polymers and resins. Further research is needed to understand the mechanism of action and potential toxic effects of ethyl trichloroacetate.
合成法
Ethyl trichloroacetate can be synthesized by reacting trichloroacetic acid with ethanol in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction results in the formation of ethyl trichloroacetate and water. This reaction is highly exothermic and requires careful handling.
科学的研究の応用
Ethyl trichloroacetate is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various organic compounds such as esters, amides, and ketones. It is also used as a reagent in the synthesis of pharmaceuticals and agrochemicals.
特性
CAS番号 |
13001-71-3 |
|---|---|
製品名 |
ethyl (Z)-4,4,4-trichlorobut-2-enoate |
分子式 |
C6H7Cl3O2 |
分子量 |
217.5 g/mol |
IUPAC名 |
ethyl (Z)-4,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3- |
InChIキー |
IZIBACDHNNVHQA-ARJAWSKDSA-N |
異性体SMILES |
CCOC(=O)/C=C\C(Cl)(Cl)Cl |
SMILES |
CCOC(=O)C=CC(Cl)(Cl)Cl |
正規SMILES |
CCOC(=O)C=CC(Cl)(Cl)Cl |
同義語 |
ethyl (Z)-4,4,4-trichlorobut-2-enoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)










